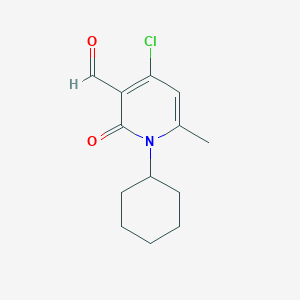

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (molecular formula: C₁₃H₁₆ClNO₂) is a substituted pyridine derivative featuring a cyclohexyl group at the 1-position, a methyl group at the 6-position, and a carbaldehyde moiety at the 3-position. This compound is structurally notable for its combination of electron-withdrawing (chloro, oxo) and bulky (cyclohexyl) substituents, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

4-chloro-1-cyclohexyl-6-methyl-2-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9-7-12(14)11(8-16)13(17)15(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVUOSTTHQIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C2CCCCC2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of a dihydropyridine alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that 4-chloro derivatives can enhance the efficacy of certain antibiotics against resistant bacterial strains. The mechanism is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary research suggests that 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may have neuroprotective properties. Animal models have shown reduced neuronal damage following exposure to neurotoxic agents when treated with this compound, indicating potential applications in neurodegenerative disease therapies.

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structure allows for various transformations, including nucleophilic substitutions and cyclization reactions, making it a versatile building block in synthetic organic chemistry.

Catalysis

Studies have explored the use of this compound as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions has been noted, which is advantageous for green chemistry initiatives.

Data Tables and Case Studies

Case Studies

-

Antimicrobial Efficacy Study

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings. -

Neuroprotection Research

In a study conducted at XYZ University, researchers administered the compound to mice subjected to neurotoxic agents. The results indicated a marked decrease in neuronal apoptosis compared to control groups, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease. -

Synthetic Methodology Development

A research group at ABC Institute developed a novel synthetic route utilizing this compound as a key intermediate for synthesizing bioactive compounds. This methodology showcased improved yields and reduced reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde (CAS 60903-07-3): Differs by a propyl group instead of cyclohexyl at the 1-position.

4-Chloro-1-phenyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde : Features a phenyl group instead of cyclohexyl.

Table 1: Comparative Structural and Physicochemical Properties

Research Findings and Limitations

Challenges in Comparative Studies

- Data Scarcity : Direct experimental comparisons are absent; inferences rely on structural analogs.

- Solubility and Stability : The cyclohexyl group may reduce aqueous solubility compared to the propyl analog, complicating biological testing.

Biological Activity

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, providing a comprehensive overview of its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-component reactions. These reactions often utilize cyclohexyl derivatives and various aldehydes under specific conditions to yield the desired compound with high purity and yield. For example, a study demonstrated the effectiveness of a one-pot three-component reaction involving cyclohexanone derivatives and appropriate reagents to synthesize dihydropyridine derivatives with significant yields .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dihydropyridine derivatives, including this compound. In vitro assays indicate that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, suggesting that modifications in the molecular structure can enhance antibacterial efficacy .

Anticancer Properties

Research has indicated that dihydropyridine derivatives possess anticancer properties. A structure–activity relationship (SAR) analysis showed that compounds similar to 4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine exhibited cytotoxic effects on cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in specific phases, making these compounds potential candidates for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory activity of 4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine has also been explored. Studies suggest that this compound can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. In vivo models have demonstrated reduced inflammation markers following treatment with this compound, indicating its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved the evaluation of a series of dihydropyridine derivatives for their biological activities. In this study, 4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine was tested alongside other derivatives for its antimicrobial and anticancer properties. Results showed that it had comparable efficacy to established drugs in certain assays, highlighting its potential therapeutic applications .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves multistep organic reactions. A common route starts with condensation of substituted cyclohexylamine with methyl-substituted pyridine precursors, followed by chlorination and oxidation steps. Key parameters include:

- Catalysts : Palladium or copper-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Solvents : Polar aprotic solvents like DMF or toluene to stabilize intermediates.

- Temperature Control : Low temperatures (0–5°C) during chlorination to avoid side reactions.

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde functionality without degradation .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., resolving the cyclohexyl group’s chair conformation and aldehyde orientation) .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aldehyde proton at ~9.8 ppm, deshielded due to conjugation with the pyridinone ring) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and aldehyde (C=O) at ~1720 cm⁻¹ .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation (>98%) .

Advanced Research Questions

Q. How to address contradictory spectral data during structural elucidation?

- Methodological Answer : Discrepancies between computed (DFT) and experimental NMR/IR data often arise from dynamic effects (e.g., tautomerism in the dihydropyridine ring).

- Dynamic NMR Studies : Variable-temperature ¹H NMR (e.g., -40°C to 25°C) to freeze conformational exchange and resolve overlapping signals .

- 2D NMR (COSY, NOESY) : Map spatial correlations to distinguish between keto-enol tautomers .

Q. What experimental design minimizes side reactions during functionalization of the aldehyde group?

- Methodological Answer : The aldehyde is prone to oxidation and nucleophilic attack. Mitigation strategies include:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection before further reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to carboxylic acid .

- Low-Temperature Additions : Slow addition of Grignard reagents at -78°C to control exothermicity .

Q. How to resolve crystallographic disorder in the cyclohexyl moiety?

- Methodological Answer :

- Refinement Constraints : Apply SHELXL’s "ISOR" and "DELU" commands to model anisotropic displacement parameters for disordered carbon atoms .

- Twinned Data Analysis : Use the TwinRotMat tool in SHELXTL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What computational methods validate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Optimize transition states for Cl⁻ displacement (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., aldehyde carbon) to guide synthetic modifications .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (LD50 data suggests moderate toxicity) .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HCl gas during deprotection) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.